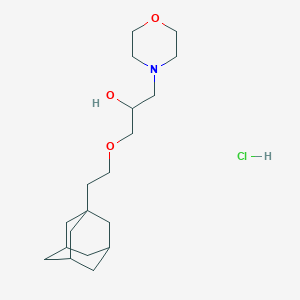

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride is a complex organic compound featuring an adamantane core, a morpholine ring, and a propanol group

Métodos De Preparación

The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the ethoxy group.

Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

Formation of the Propanol Group:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Análisis De Reacciones Químicas

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the adamantane core or the morpholine ring.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, indicating that 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride may also exhibit such effects. Interaction studies are essential to understand its mechanism of action against viral targets .

- Anticancer Potential : Research on structurally related compounds has shown significant antitumor activity against various cancer cell lines. For example, derivatives with similar motifs have been evaluated by the National Cancer Institute (NCI), demonstrating promising growth inhibition rates .

Neuropharmacology

The unique structure of this compound allows for exploration in neuropharmacology:

- Neurological Effects : Compounds with adamantane cores have been studied for their effects on neurological disorders. The morpholinopropanol moiety may contribute to interactions with neurotransmitter systems, potentially leading to therapeutic benefits in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals insights into how modifications can influence efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((3r,5r,7r)-adamantan-1-yl)-N-(4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide | Adamantane core with triazine | Antiviral properties |

| 2-((3r,5r,7r)-adamantan-1-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide | Adamantane core with pyrazole | Potential anti-cancer activity |

| 1-(2-(adamantan-1-yloxy)-3-methylpiperidinopropan-2-one) | Adamantane with piperidine | Neurological effects |

This table illustrates how variations in substituents can lead to differences in biological activities and therapeutic applications .

Case Study 1: Antiviral Screening

A study evaluated a series of adamantane derivatives against viral strains. The results indicated that modifications similar to those in this compound significantly enhanced antiviral potency. The mechanism was attributed to increased binding affinity to viral receptors .

Case Study 2: Anticancer Efficacy

In vitro studies on analogs showed that certain modifications led to enhanced cytotoxicity against HepG2 liver cancer cells. The results suggested that the incorporation of specific functional groups could improve apoptotic pathways through caspase activation .

Mecanismo De Acción

The mechanism of action of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane core provides rigidity, while the morpholine ring and propanol group facilitate binding to biological molecules. This compound may modulate cellular pathways by interacting with enzymes, receptors, or ion channels, leading to various biological effects.

Comparación Con Compuestos Similares

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride can be compared with other adamantane derivatives and morpholine-containing compounds:

Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and applications.

Morpholine-Containing Compounds: Compounds such as morpholine and its derivatives are used in various chemical and pharmaceutical applications. The presence of the adamantane core in this compound provides additional stability and unique properties compared to simple morpholine derivatives.

Actividad Biológica

1-(2-((3R,5R,7R)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane moiety, which is known for enhancing the lipophilicity and biological activity of various derivatives. The presence of the morpholine ring contributes to its potential as a bioactive agent.

Biological Activity Overview

Research indicates that compounds containing adamantane structures exhibit diverse biological activities, including antiviral, anticancer, and enzyme inhibition properties. The following sections highlight key findings related to the biological activity of this compound.

Antiviral Activity

Studies have shown that adamantane derivatives possess antiviral properties. For instance, a related compound demonstrated significant anti-Dengue virus activity with an IC50 value of 22.2 µM against DENV serotype 2 and low cytotoxicity (CC50 < 100 µM) . This suggests that similar derivatives may exhibit antiviral potential.

Anticancer Activity

The anticancer properties of adamantane derivatives have been extensively studied. In particular, compounds with similar structures have demonstrated notable cytotoxic effects on various cancer cell lines. For example, derivatives tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines showed IC50 values as low as 20 µM . The mechanism often involves apoptosis induction and modulation of specific cellular pathways.

Enzyme Inhibition

The inhibition of enzymes such as 11β-HSD1 has been observed in related compounds. For example, certain adamantane derivatives exhibited over 50% inhibition of 11β-HSD1 at concentrations around 10 µM . This enzyme plays a critical role in steroid metabolism and is a target for therapeutic intervention in conditions like obesity and metabolic syndrome.

Case Studies

A few notable studies illustrate the biological activity of adamantane derivatives:

- Anti-Dengue Virus Study : A study synthesized hybrid compounds that included adamantane structures. The most active compound showed significant antiviral activity against DENV serotype 2 with favorable safety profiles .

- Anticancer Activity Study : Research involving indole-adamantane derivatives indicated strong anticancer activity against HepG2 and MCF-7 cell lines, with mechanisms linked to apoptosis induction .

- Enzyme Inhibition Study : Compounds were evaluated for their ability to inhibit 11β-HSD isoforms, demonstrating selective inhibition which could lead to therapeutic applications in metabolic disorders .

Data Tables

Propiedades

IUPAC Name |

1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3.ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHITYYXEYQJIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.